8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a triazaspirocyclic compound characterized by a spiro[4.5]decane core fused with two hydantoin rings. The benzoyl group at the 8-position and methyl groups at the 1- and 3-positions distinguish it from related derivatives. Such compounds are of interest due to their conformational rigidity, which enhances target binding in medicinal chemistry applications.
Properties
IUPAC Name |
8-benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(21)16(18(2)15(17)22)8-10-19(11-9-16)13(20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFWONYTMYTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and dimethyl groups. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylation: The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with opioid receptors.
Biological Research: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as a precursor in the synthesis of more complex spirocyclic compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the cellular context .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
Triazaspiro[4.5]decane-2,4-dione derivatives vary primarily in substituents at the 1-, 3-, and 8-positions. These modifications influence physicochemical properties, synthesis routes, and biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how does substituent positioning affect yield?
- Methodology : Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, microwave-assisted methods using methanol/water solvents with ammonium carbonate and potassium cyanide yield structurally similar triazaspiro compounds (e.g., 8-benzyl derivatives) with yields up to 97% under controlled conditions . Key steps include cyclization and benzoylation, where temperature (25–80°C) and solvent polarity critically influence regioselectivity. Substituents like benzoyl vs. benzyl groups require tailored acylation protocols to avoid steric hindrance .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : The spirocyclic framework produces distinct splitting patterns. For example, the methyl groups at positions 1 and 3 show singlet peaks (δ ~2.8–3.2 ppm), while the benzoyl carbonyl resonates at δ ~165–170 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 259.31 for C₁₄H₁₇N₃O₂) confirm stoichiometry. Isotopic patterns distinguish chlorine or fluorine substituents in analogs .
- X-ray crystallography (if applicable): Resolves conformational preferences, such as chair vs. boat configurations in the spiro ring .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Methodology :
- Solubility : Tested in DMSO (≥10 mM stock solutions) and aqueous buffers (pH 7.4). Hydrophobicity from the benzoyl group limits aqueous solubility, necessitating co-solvents like PEG-400 .
- Stability : Assessed via HPLC at 37°C over 24–72 hours. Degradation products (e.g., hydrolyzed dione rings) are monitored at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) impact biological activity?
- Methodology :
- SAR Studies : Replace the benzoyl group with fluorinated analogs (e.g., 2,6-difluorobenzoyl) to enhance metabolic stability. Fluorine’s electronegativity improves membrane permeability and target binding (e.g., IC₅₀ reductions in kinase assays) .
- Methyl Positioning : Compare 1,3-dimethyl vs. 8-methyl derivatives in cytotoxicity assays. Methyl groups at 1/3 positions reduce steric strain, improving binding to hydrophobic enzyme pockets .
Q. What in vitro models validate this compound’s antitumor potential, and what mechanisms are implicated?
- Methodology :
- Cell Migration/Invasion : Use MDA-MB-231 triple-negative breast cancer cells in wound healing and Boyden chamber assays. Doses of 10–50 µM inhibit migration by >50% via FAK/MMP-9 pathway downregulation .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation at 24-hour exposure .
Q. How can computational modeling predict binding interactions with targets like kinases or GPCRs?
- Methodology :
- Docking Studies : Use MOE or AutoDock to model interactions with FAK or MMP-8. The spirocyclic core occupies hydrophobic pockets, while the benzoyl group forms π-π stacking with catalytic residues (e.g., Tyr-397 in FAK) .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values across studies: How to reconcile variability?
- Analysis : Variations arise from assay conditions (e.g., serum concentration, exposure time). For example, IC₅₀ values for PC3 prostate cancer cells range from 20 µM (serum-free) to >50 µM (10% FBS) due to protein binding . Normalize data using internal controls (e.g., cisplatin) and report exact experimental parameters.
Q. Conflicting evidence on metabolic stability: Does the dione ring hydrolyze in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
